3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL
CAS No.: 1391210-01-7
Cat. No.: VC11481356
Molecular Formula: C10H12O2
Molecular Weight: 164.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391210-01-7 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol (C10H12O2, molecular weight 164.20 g/mol) consists of a benzopyran scaffold with one double bond reduced (3,4-dihydro), resulting in a partially saturated six-membered oxygen-containing ring fused to a benzene ring. The hydroxymethyl group at position 6 introduces polarity and hydrogen-bonding capacity, influencing its reactivity and interaction with biological targets .
Related Derivatives
Structural analogs, such as 2-(3,4-dihydro-1H-2-benzopyran-6-yl)-2-methylpropan-1-ol (CAS 1897013-99-8), highlight the modularity of this scaffold. This derivative, with a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol, demonstrates how alkyl substitutions at the hydroxymethyl position can alter physicochemical properties like solubility and metabolic stability .
Synthetic Methodologies
Core Synthesis Strategies
The Chinese patent CN101020681A outlines a high-yield (≥90%) route to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol under mild conditions . While this method targets a fluorinated analog, its principles are transferable to the non-fluorinated target compound:
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Carboxylic Acid Activation: 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is dissolved in tetrahydrofuran (THF) and treated with triethylamine (Et3N) and ethyl chloroformate to form a mixed anhydride intermediate.
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Reduction: The anhydride is reduced without purification, preserving stereochemistry and minimizing side reactions .
For 3,4-dihydro-1H-2-benzopyran-6-ylmethanol, an analogous approach would involve:
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Starting with 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid.
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Activating the carboxyl group via anhydride formation.
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Reducing the intermediate to the primary alcohol using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Process Optimization
The patent US20130267717A1 demonstrates the use of Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) in reducing carbonyl groups to alcohols, achieving yields up to 86.19% for similar structures. Solvent systems such as methanol, ethanol, or isopropanol influence reaction efficiency and purity, as shown in Table 1:
Table 1: Reducing Agent Efficiency for Benzopyran Derivatives
| Reducing Agent | Yield (%) |
|---|---|
| Vitride | 78.73 |
| Vitride + Methanol | 80.29 |
| Vitride + Ethanol | 86.19 |
| Vitride + Isopropanol | 85.94 |
| Vitride + n-Butanol | 83.27 |
Ethanol-based systems consistently outperform other solvents, likely due to optimal polarity and stabilization of transition states.
Physicochemical and Pharmacological Profiles
Physicochemical Properties
While direct data on 3,4-dihydro-1H-2-benzopyran-6-ylmethanol is sparse, its methyl-substituted analog (CAS 1897013-99-8) offers clues:
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Polarity: The hydroxymethyl group enhances water solubility compared to non-functionalized benzopyrans.
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Stability: Benzopyrans generally exhibit moderate thermal stability but may undergo oxidation at the dihydro position under acidic conditions.
Analytical and Industrial Considerations
Quality Control
Chromatographic methods (HPLC, GC-MS) are critical for purity assessment. The patent US20130267717A1 emphasizes filtration and washing steps (water-methanol mixtures) to remove byproducts, achieving ≥95% purity .
Scalability
The Chinese patent CN101020681A highlights cost-effective industrialization, with all reactions conducted at ambient temperature and pressure . Solvent recovery systems and continuous flow reactors could further enhance scalability for large-scale production.
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